

Spectroscopic Analysis of 2-(2-Bromophenyl)-2-oxoacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Bromophenyl)-2-oxoacetic acid

Cat. No.: B1275819

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of **2-(2-Bromophenyl)-2-oxoacetic acid**. While a comprehensive search of publicly available databases and scientific literature did not yield specific experimental spectra for this compound, this guide outlines the standard methodologies for acquiring and interpreting the necessary Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables are formatted to present the anticipated spectroscopic data for **2-(2-Bromophenyl)-2-oxoacetic acid**. In the absence of experimental data, representative chemical shifts and fragmentation patterns for similar aromatic keto-acids are used for illustrative purposes.

Table 1: ^1H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.8-8.0	Doublet	1H	Ar-H
~7.4-7.7	Multiplet	3H	Ar-H

Table 2: ^{13}C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~190	C=O (Ketone)
~165	C=O (Carboxylic Acid)
~135	Ar-C (Quaternary)
~133	Ar-CH
~131	Ar-CH
~128	Ar-CH
~125	Ar-CH
~122	Ar-C-Br

Table 3: IR Spectroscopy Data (Predicted)

Wavenumber (cm^{-1})	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1730	Strong	C=O stretch (Carboxylic Acid)
~1680	Strong	C=O stretch (Ketone)
~1600, ~1470	Medium-Weak	C=C stretch (Aromatic)
~750	Strong	C-Br stretch

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
228/230	--	[M] ⁺ (Molecular Ion, bromine isotopes)
211/213	--	[M-OH] ⁺
183/185	--	[M-COOH] ⁺
155/157	--	[C ₇ H ₄ Br] ⁺
104	--	[C ₇ H ₄ O] ⁺
76	--	[C ₆ H ₄] ⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as **2-(2-Bromophenyl)-2-oxoacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-(2-Bromophenyl)-2-oxoacetic acid** in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:**
 - Tune and shim the instrument to the sample.
 - Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak.
- Integrate the signals to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a larger spectral width (e.g., 0 to 220 ppm), a longer acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the sample (ATR unit or KBr pellet holder) in the sample compartment of an FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment (or with the clean ATR crystal).

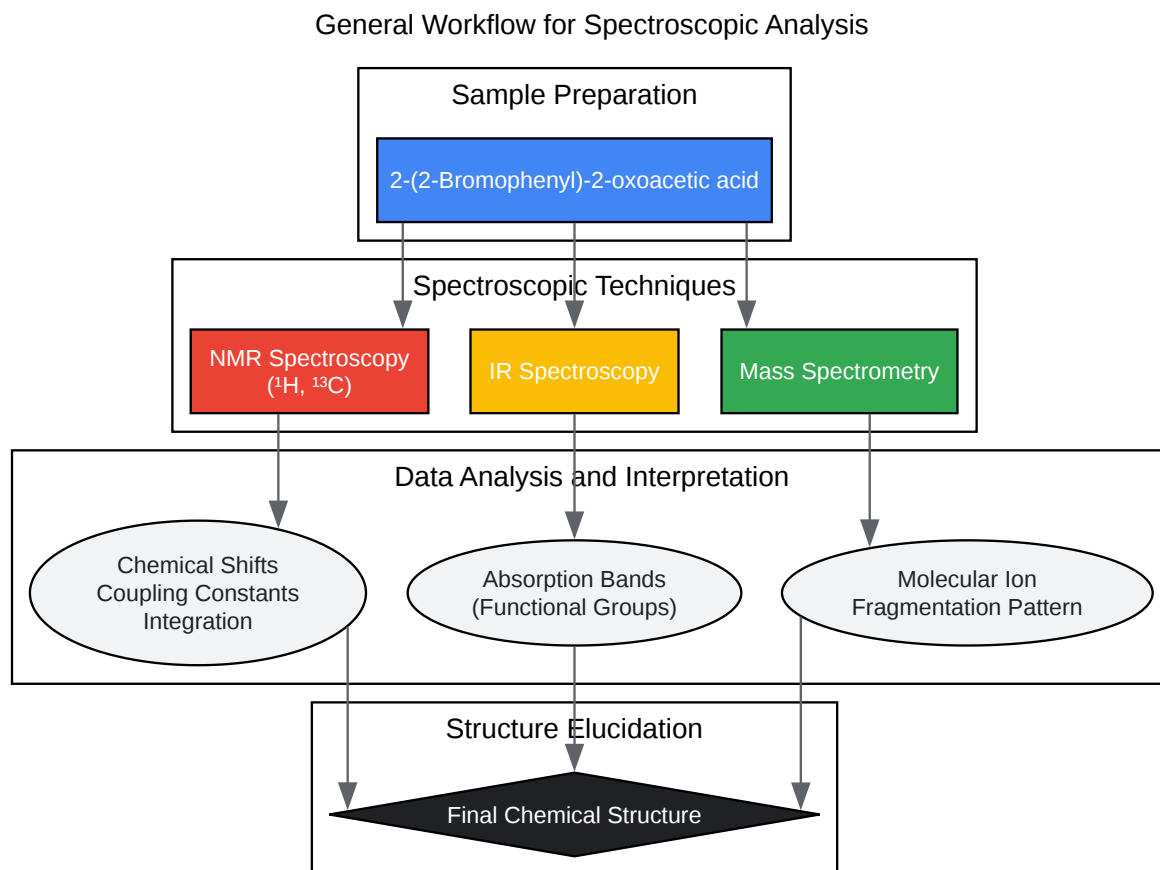
- Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- The spectrum is usually recorded in the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
 - For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.
 - High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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